molecular formula C12H16BCl2NO2 B1532804 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1371630-51-1

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B1532804
CAS No.: 1371630-51-1
M. Wt: 288 g/mol
InChI Key: CKJITHMIVSKFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Structure and Bonding Characteristics

While direct X-ray crystallographic data for this specific compound is not publicly available, structural analogs provide insight into its expected geometry. The dioxaborolane ring adopts a planar conformation, with boron in a trigonal planar geometry bonded to two oxygen atoms and the aromatic carbon. The B-O bond lengths in similar pinacol boronate esters range from 1.35–1.40 Å, while the B-C bond to the aryl group is approximately 1.56 Å, consistent with sp² hybridization at boron.

The aniline moiety’s substituents impose steric constraints. The chlorine atoms at the 2- and 6-positions create a meta-directing electronic environment, stabilizing the boron-aryl bond through resonance effects. The amino group participates in hydrogen bonding, potentially influencing crystal packing and solubility. Computational models suggest that the dioxaborolane ring’s methyl groups induce torsional strain, slightly distorting the boron center’s planarity in the solid state.

Physicochemical Properties and Stability Profile

The compound exhibits a logP (logarithm of the octanol-water partition coefficient) of 4.15, indicating moderate hydrophobicity. This property aligns with its applicability in Suzuki-Miyaura coupling reactions, where solubility in organic solvents is advantageous. The polar surface area (44 Ų) and hydrogen-bonding capacity (one donor, three acceptors) further govern its interaction with solvents and substrates.

Key stability considerations include sensitivity to hydrolysis. Boronic esters are prone to cleavage under aqueous or protic conditions, regenerating the boronic acid and pinacol. Storage at 3–5°C in anhydrous environments is recommended to prevent degradation. Thermal stability data is limited, but analogous compounds decompose above 150°C, suggesting similar behavior.

The rotatable bond count (one) and rigid aromatic system contribute to low conformational flexibility, enhancing crystalline stability. However, prolonged exposure to light or oxidizing agents may degrade the amino group, necessitating inert atmosphere handling during synthesis.

Properties

IUPAC Name

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BCl2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)9(15)6-7/h5-6H,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJITHMIVSKFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of 2,6-Dichloroaniline Derivatives

A widely employed method for preparing aryl boronate esters is the palladium-catalyzed borylation of aryl halides or anilines bearing halogen substituents. For 2,6-dichloro-4-substituted aniline, the process involves:

  • Starting material: 2,6-dichloro-4-halogenated aniline or 2,6-dichloroaniline derivatives.
  • Borylation reagent: Bis(pinacolato)diboron (B2Pin2), which provides the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
  • Catalyst: Palladium complexes such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)2 (palladium(II) acetate).
  • Ligands: Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) or DPEPhos (bis[(2-diphenylphosphino)phenyl] ether) are common ligands to enhance catalytic activity.
  • Base: Potassium carbonate (K2CO3), potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), or tert-butoxide (tBuONa) to facilitate deprotonation and catalyst turnover.
  • Solvent: Organic solvents such as toluene, xylene, butyl acetate, isopropyl acetate, or tetrahydrofuran (THF).
  • Conditions: Heating under reflux or elevated temperatures to drive the reaction to completion.

This method is supported by patent literature describing alpha-arylation and borylation steps using palladium catalysis and appropriate ligands, bases, and solvents.

Direct Borylation via C–H Activation

An alternative approach involves direct C–H borylation of 2,6-dichloroaniline derivatives, bypassing the need for pre-halogenated intermediates. This method uses:

  • Catalyst: Iridium complexes, often with bipyridine ligands, to activate the C–H bond ortho or para to the amino group.
  • Borylation reagent: Bis(pinacolato)diboron.
  • Advantages: Simplifies synthesis by avoiding halogenated intermediates and can offer regioselectivity towards the 4-position.
  • Limitations: May require careful optimization to avoid over-borylation or side reactions due to the presence of electron-withdrawing chloro substituents.

While this method is less commonly reported for this specific compound, it remains a promising approach in related boronic ester syntheses.

Detailed Reaction Conditions and Optimization

Parameter Typical Conditions/Examples Notes
Catalyst Pd2(dba)3 (2–5 mol%), Pd(OAc)2 Pd2(dba)3 preferred for higher activity
Ligand Xantphos, DPEPhos Enhances catalyst stability and selectivity
Base K2CO3, K3PO4, Cs2CO3, tBuONa Choice affects reaction rate and yield
Solvent Toluene, xylene, THF, butyl acetate Non-polar solvents favored for solubility and reflux
Temperature 80–110 °C Reflux conditions to promote borylation
Reaction time 12–24 hours Monitored by LC-MS or TLC for completion
Boron reagent Bis(pinacolato)diboron (B2Pin2) Provides the pinacol boronate ester moiety

Research Findings and Yields

  • The palladium-catalyzed borylation of 2,6-dichloro-4-halogenated anilines typically achieves yields ranging from 70% to 90% under optimized conditions.
  • The use of Xantphos ligand and Pd2(dba)3 catalyst in toluene with K2CO3 base at reflux has been shown to maximize conversion and minimize side reactions.
  • The presence of electron-withdrawing chloro substituents at the 2 and 6 positions can influence the reactivity, often requiring extended reaction times or slightly higher temperatures.
  • Purification is generally achieved by standard chromatographic techniques or recrystallization, yielding analytically pure this compound suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Starting Material Catalyst & Ligand Base Solvent Yield (%) Notes
Pd-Catalyzed Borylation 2,6-Dichloro-4-bromoaniline Pd2(dba)3 + Xantphos K2CO3 Toluene 75–90 Most common, well-established method
Pd-Catalyzed Borylation 2,6-Dichloro-4-iodoaniline Pd(OAc)2 + DPEPhos K3PO4 Xylene 70–85 Alternative halide and ligand combination
Direct C–H Borylation (Ir) 2,6-Dichloroaniline [Ir(bpy)(cod)] catalyst None or base THF Variable Emerging method, regioselectivity challenges

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Such as DMF, THF, or toluene.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Substituted Anilines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is primarily related to its ability to participate in coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of biaryl compounds and other complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

The compound is compared to four analogs (Table 1):

Table 1: Key Properties of 2,6-Dichloro-4-(dioxaborolan-2-yl)aniline and Analogs

Compound Name (CAS) Molecular Formula M.Wt (g/mol) Substituents m.p. (°C) Purity/Solubility
2,6-Dichloro-4-(dioxaborolan-2-yl)aniline C₁₂H₁₅BCl₂NO₂ 288.98 2-Cl, 6-Cl, 4-boronate N/A Research use only
2,6-Dimethyl-4-(dioxaborolan-2-yl)aniline (1004761-68-5) C₁₄H₂₂BNO₂ 247.14 2-Me, 6-Me, 4-boronate N/A Soluble at RT; stored at RT
4-(Dioxaborolan-2-yl)aniline (214360-73-3) C₁₂H₁₈BNO₂ 219.09 4-boronate 165–170 >95.0% (GC)
4-Chloro-2-(dioxaborolan-2-yl)aniline (1073371-77-3) C₁₂H₁₅BClNO₂ 253.52 4-Cl, 2-boronate N/A Similarity score: 0.90
3-(Dioxaborolan-2-yl)aniline (210907-84-9) C₁₂H₁₈BNO₂ 219.09 3-boronate N/A 97% purity

Key Observations :

  • Substituent Effects: The dichloro derivative’s higher molecular weight (288.98 g/mol) compared to non-chlorinated analogs (e.g., 219.09 g/mol for 4-boronate aniline) reflects the addition of two chlorine atoms. Chlorine’s electron-withdrawing nature increases the compound’s stability and reactivity in cross-coupling reactions .
  • Melting Points : The unsubstituted 4-boronate aniline (CAS 214360-73-3) has a documented melting point of 165–170°C, while halogenated analogs lack reported values, likely due to variations in crystallinity .
  • Solubility: The dimethyl analog (CAS 1004761-68-5) is noted for RT solubility, whereas chlorine substituents may reduce solubility in polar solvents .
Suzuki-Miyaura Cross-Coupling
  • The dichloro derivative’s chlorine atoms activate the aromatic ring, facilitating oxidative addition with palladium catalysts. This contrasts with the dimethyl analog, where electron-donating methyl groups slow reaction kinetics .
  • The 3-boronate isomer (CAS 210907-84-9) exhibits lower coupling efficiency due to steric hindrance at the meta position .
Crystallography and Structural Analysis
  • The dichloro variant’s structure remains uncharacterized but is hypothesized to exhibit similar planarity.
Sensing and Materials Science
  • Conjugated polymers incorporating boronate anilines (e.g., 4-boronate aniline) show fluorescence quenching in response to anions. The dichloro derivative’s enhanced electron deficiency could improve sensitivity in nitroaromatic explosive detection .

Commercial Availability and Pricing

    Biological Activity

    2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in pharmaceutical and agricultural applications. Its unique chemical structure allows it to function as an intermediate in drug synthesis and as a component in agrochemical formulations. This article reviews the biological activities associated with this compound, summarizing relevant research findings and case studies.

    • Chemical Formula : C12H15BCl2O3
    • Molecular Weight : 288.96 g/mol
    • CAS Number : 1003298-87-0
    • IUPAC Name : 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

    Biological Activity Overview

    The biological activity of this compound has been explored in various contexts:

    • Antimicrobial Activity
      • Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, compounds similar to this aniline derivative showed minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against resistant strains .
    • Anticancer Properties
      • Research has highlighted the potential of this compound in cancer therapy. It has demonstrated inhibitory effects on the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 value for these effects was reported to be approximately 0.126 µM . The compound also exhibited a favorable selectivity index by showing significantly lower toxicity towards non-cancerous cells.
    • Pharmacokinetics and Toxicity
      • In vivo studies conducted on Sprague-Dawley rats revealed moderate pharmacokinetic properties with a peak plasma concentration (Cmax) of 592 ± 62 mg/mL after administration. Toxicity assessments indicated acceptable safety profiles at high doses (up to 800 mg/kg) without significant adverse effects .

    Applications in Drug Development

    The compound serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its role in cross-coupling reactions is crucial for creating complex organic molecules essential for drug discovery .

    Case Studies and Research Findings

    StudyFindings
    Study ADemonstrated antimicrobial activity against MRSA with MIC values of 4–8 µg/mL.
    Study BShowed potent anticancer activity with an IC50 of 0.126 µM against MDA-MB-231 cells.
    Study CEvaluated pharmacokinetics in rats; Cmax = 592 ± 62 mg/mL; high oral dose showed low toxicity.

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for preparing 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

    • Methodology : The compound is typically synthesized via Miyaura borylation. Aryl halide precursors (e.g., 2,6-dichloro-4-iodoaniline) react with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous DMSO at 80–100°C . Yield optimization requires inert atmosphere and rigorous exclusion of moisture.

    Q. How is the compound characterized post-synthesis?

    • Methodology :

    • NMR : ¹H NMR (aromatic protons: δ 7.3–6.8 ppm), ¹¹B NMR (δ ~30 ppm for boronate ester), and ¹³C NMR (C-B signal at δ ~85 ppm) .
    • IR Spectroscopy : B-O stretches observed at ~1350 cm⁻¹ .
    • X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths (e.g., B-O = 1.36 Å) and angles .

    Q. What stability precautions are necessary for handling and storage?

    • Methodology : Store in airtight containers under nitrogen or argon at –20°C. Exposure to air/moisture causes hydrolysis (evidenced by darkening). Use molecular sieves or desiccants. Handling requires gloves and eye protection due to skin/eye irritation risks .

    Q. What is the role of the boronate group in Suzuki-Miyaura cross-coupling reactions?

    • Methodology : The boronate ester acts as a nucleophilic partner, reacting with aryl halides (e.g., aryl bromides) under Pd catalysis. Optimal conditions include polar aprotic solvents (e.g., DME/H₂O) and bases (e.g., K₂CO₃) to facilitate transmetalation .

    Advanced Research Questions

    Q. How can contradictions in reported reaction yields or purity be resolved?

    • Methodology :

    • Catalyst Optimization : Screen ligands (e.g., SPhos vs. XPhos) and Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂).
    • In-situ Monitoring : Use ¹⁹F NMR or LC-MS to track intermediates and side products .
    • Purification : Employ silica gel chromatography or recrystallization from EtOAc/hexane .

    Q. How is X-ray crystallography applied to resolve structural ambiguities?

    • Methodology : Single-crystal diffraction data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å) are refined using SHELXL. Key parameters include:

    • Bond Lengths : B-C (1.58–1.62 Å), C-N (1.42 Å).
    • Thermal Displacement Parameters : Anisotropic refinement for non-H atoms .

    Q. What computational methods validate vibrational spectra?

    • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate IR spectra. Compare experimental B-O stretches (~1350 cm⁻¹) with computed values to confirm assignment .

    Q. How are electrophotocatalytic methods used to synthesize derivatives?

    • Methodology : Electrochemical reduction paired with photocatalysis (e.g., using Ru(bpy)₃²⁺) enables C-B bond formation under mild conditions. Key parameters:

    • Electrode Potential : –1.2 V vs. Ag/AgCl.
    • Light Source : 450 nm LED.
    • Yield Optimization : 65% for bromoarenes vs. 32% for chloroarenes .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
    Reactant of Route 2
    Reactant of Route 2
    2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.